molecular formula C11H14N4 B11815332 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B11815332
M. Wt: 202.26 g/mol
InChI Key: UZXIFWYDQVOTKM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS 1152695-76-5) is a high-purity chemical compound offered for research and development applications. This specialty chemical features a molecular formula of C11H14N4 and a molecular weight of 202.26 . As a functionalized pyrazole derivative, this amine serves as a versatile heterocyclic building block in organic synthesis and chemical biology research. Its structure, incorporating both pyrazole and pyridine rings, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound in the exploration of new therapeutic agents, particularly in the synthesis of molecules targeting various enzyme systems and biological pathways. The presence of the amine functional group provides a reactive site for further chemical modifications, enabling its incorporation into larger molecular architectures or libraries for screening. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. All researchers handling this compound must be qualified and adhere to appropriate laboratory safety protocols.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

3,5-dimethyl-1-(pyridin-4-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C11H14N4/c1-8-11(12)9(2)15(14-8)7-10-3-5-13-6-4-10/h3-6H,7,12H2,1-2H3

InChI Key

UZXIFWYDQVOTKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=NC=C2)C)N

Origin of Product

United States

Preparation Methods

Modified Protocol from Kalanithi et al. (2020)

A scaled-down adaptation utilizes 4-aminopyridine (0.43 g, 4.55 mmol) and (3,5-dimethyl-1H-pyrazol-1-yl)methanol (1.34 g, 11 mmol) in acetonitrile under identical reflux conditions. Post-reaction workup includes solvent evaporation and recrystallization from diethyl ether, yielding the target compound in 29% yield. The lower yield compared to Abrigach et al. is attributed to steric hindrance from the pyridine ring and competing side reactions.

Optimization of Reaction Conditions

Solvent Screening

Acetonitrile outperforms alternatives like ethanol or DMF due to its intermediate dielectric constant (ε = 37.5), which balances solvation of ionic intermediates and reactant miscibility. Polar aprotic solvents enhance the nucleophilicity of the amine, accelerating the substitution process.

Temperature and Time Dependence

Reaction completion within 4 hours at reflux is confirmed by TLC monitoring. Prolonged heating (>6 hours) leads to decomposition, as evidenced by darkened reaction mixtures and reduced yields.

Substituent Effects on Yield

Electron-donating groups on the pyrazole ring (e.g., methyl at positions 3 and 5) increase methanol reactivity by stabilizing the intermediate oxonium ion. Conversely, electron-withdrawing groups (e.g., nitro or bromo) reduce yields due to decreased nucleophilic attack efficiency.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

FTIR Analysis :

  • N-H stretch: 3025–3040 cm⁻¹ (pyrazole and amine).

  • C=N stretch: 1159–1170 cm⁻¹ (pyridine and pyrazole rings).

  • C-S stretch: 680–692 cm⁻¹ (absent in this compound but observed in thiazole analogues).

1H NMR (DMSO-d6, 400 MHz) :

  • δ 6.12 (s, 2H, pyrazole C4-H).

  • δ 5.59 (s, 4H, methylene bridge -CH2-).

  • δ 2.16–2.50 (s, 12H, methyl groups on pyrazole).

13C NMR (DMSO-d6, 100 MHz) :

  • 153.64 ppm (C-N of pyridine).

  • 105.79 ppm (pyrazole C4).

  • 13.83–10.29 ppm (methyl carbons).

Melting Point and Purity

Reported melting points range from 84°C to 102°C, with variations depending on crystallinity and substituent patterns.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters from two seminal studies:

ParameterAbrigach et al. (2014)Kalanithi et al. (2020)
Reactants (3,5-dimethyl-1H-pyrazol-1-yl)methanol + pyridin-4-amine(3,5-dimethyl-1H-pyrazol-1-yl)methanol + 4-aminopyridine
Solvent AcetonitrileAcetonitrile
Reaction Time 4 hours4 hours
Yield Not explicitly reported (analogues: 29–90%)29%
Purification Recrystallization (diethyl ether)Recrystallization (diethyl ether)

Challenges and Practical Considerations

Byproduct Formation

Competing N-alkylation or over-alkylation is mitigated by strict stoichiometric control. Excess pyridine methanol derivatives lead to bis-alkylated byproducts, as observed in Kalanithi et al..

Scale-Up Limitations

Laboratory-scale reactions (1–10 mmol) show consistent yields, but industrial-scale production requires optimized heat transfer to prevent exothermic side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 4 of the pyrazole ring participates in nucleophilic substitution reactions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides under mild conditions.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProductReferences
AlkylationCH₃I, K₂CO₃, DMF, 80°C, 6hN-Methyl derivative
AcylationAcCl, Et₃N, CH₂Cl₂, RT, 2hN-Acetylated pyrazole

Condensation Reactions

The amine group reacts with aldehydes/ketones to form Schiff bases. For instance:

  • Schiff Base Formation : Condensation with benzaldehyde in methanol produces imine derivatives. This reaction is reversible under acidic conditions.

Table 2: Condensation Reactions

Reaction TypeReagents/ConditionsProductReferences
Schiff Base SynthesisBenzaldehyde, MeOH, RT, 12h(E)-N-(Benzylidene)pyrazol-4-amine

Oxidation and Reduction

  • Oxidation : The pyridine ring is resistant to oxidation, but the methyl groups or amine may undergo transformation. For example, oxidation with KMnO₄ could yield carboxylic acids or hydroxylated products.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) of the pyridine ring is possible but less common due to aromatic stability.

Table 3: Redox Reactions

Reaction TypeReagents/ConditionsProductReferences
Methyl Group OxidationKMnO₄, H₂O, ΔCarboxylic acid derivative

Coordination Chemistry

The pyridine and pyrazole nitrogen atoms act as ligands for metal ions, forming complexes with applications in catalysis or materials science:

  • Metal Complexation : Reacts with Cu(II) or Fe(III) salts in ethanol to form octahedral or square-planar complexes.

Table 4: Coordination Reactions

Reaction TypeReagents/ConditionsProductReferences
Cu(II) ComplexationCuCl₂, EtOH, RT, 3h[Cu(L)₂Cl₂]

Cross-Coupling Reactions

While direct cross-coupling (e.g., Suzuki) requires halogen substituents, pre-functionalization via bromination enables these reactions:

  • Bromination : NBS (N-bromosuccinimide) introduces bromine at the pyridine or pyrazole ring.

  • Suzuki Coupling : Subsequent reaction with aryl boronic acids forms biaryl systems.

Table 5: Coupling Reactions

Reaction TypeReagents/ConditionsProductReferences
BrominationNBS, CCl₄, AIBN, 80°C, 8hBrominated pyrazole

Biological Activity Modulation

Derivatives of this compound show antioxidant and antimicrobial properties. For example:

  • Antioxidant Activity : Analogous pyrazole derivatives exhibit radical scavenging in DPPH assays (IC₅₀ = 4.67–45.32 μg/mL) .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds, including 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanisms of action are believed to involve disruption of microbial cell walls and inhibition of metabolic pathways essential for growth .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities, which are critical in combating oxidative stress-related diseases. Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) have been used to assess its ability to scavenge free radicals. Results indicate that the compound can effectively neutralize free radicals, thereby providing a protective effect against cellular damage.

Anti-inflammatory Effects

Preliminary studies suggest that 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine may have anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro. This property positions it as a candidate for further research in treating inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine with various biological targets. These studies provide insights into how the compound interacts at the molecular level with proteins involved in disease pathways. For instance, docking simulations have indicated favorable interactions with protein kinases, which are crucial for cell signaling and regulation .

Case Studies and Research Findings

StudyFocusFindings
Prabhakar et al. (2024)Synthesis and Biological AssayIdentified strong antimicrobial activity against E. coli and S. aureus; effective in inhibiting fungal growth .
Giraud et al. (2023)Protein Kinase InhibitionDemonstrated potential as a protein kinase inhibitor with significant binding affinity .
Antioxidant StudyFree Radical ScavengingShowed effective scavenging activity in DPPH assays indicating antioxidant potential.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine, focusing on substituent variations, molecular properties, and functional applications.

Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives

Substituent at 1-Position Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
Pyridin-4-ylmethyl C₁₁H₁₄N₄ 202.26 Aromatic substituent; potential H-bonding
1-Methylethyl (isopropyl) C₈H₁₅N₃ 153.23 Melting point: 66.5–67.5°C
1-Naphthylmethyl C₁₆H₁₇N₃ 251.33 Bulky aromatic group; no reported activity
Tetrahydro-2H-pyran-4-ylmethyl ~C₁₁H₂₀N₃O* ~209.29* Component of GLUT1 inhibitors
3-(Trifluoromethyl)benzyl C₁₃H₁₄F₃N₃ 269.27 High purity (95%+); fluorinated substituent
2,2,3,3-Tetrafluoropropyl C₈H₁₁F₄N₃ 225.19 Fluorinated alkyl chain; lipophilic
Pentan-3-yl C₉H₁₇N₃ 181.28 Aliphatic substituent; moderate MW

Substituent Effects on Physicochemical Properties

  • Aromatic vs. In contrast, aliphatic substituents like isopropyl (C₈H₁₅N₃) or pentan-3-yl (C₉H₁₇N₃) reduce molecular weight and polarity, likely enhancing solubility in nonpolar solvents . The trifluoromethylbenzyl group (C₁₃H₁₄F₃N₃) introduces electron-withdrawing effects and lipophilicity, which may improve metabolic stability in drug design .
  • Heterocyclic Substituents :

    • The tetrahydro-2H-pyran-4-ylmethyl group (C₁₁H₂₀N₃O) combines oxygen-containing heterocyclic structure with moderate polarity, making it a candidate for targeting enzymes or receptors requiring polar interactions .

Biological Activity

3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine (CAS Number: 1152695-76-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, making it a subject of interest for researchers exploring new pharmacological agents.

  • Molecular Formula : C₁₁H₁₄N₄
  • Molecular Weight : 202.26 g/mol
  • Structure : The compound features a pyrazole ring substituted with a pyridinylmethyl group and two methyl groups at the 3 and 5 positions, which are critical for its biological activity .

Biological Activity Overview

The biological activities of 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine include:

  • Antitumor Activity :
    • Recent studies have shown that compounds with a pyrazole core can exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .
    • The compound's structure allows for interactions with key proteins involved in cell cycle regulation, potentially inhibiting cancer cell proliferation.
  • Kinase Inhibition :
    • Pyrazolo[3,4-b]pyridines, including this compound, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs). Specific analogs have shown selective inhibition profiles, which are crucial for developing targeted cancer therapies .
    • For example, related compounds exhibited IC50 values as low as 0.36 µM against CDK2, highlighting the potential of this class of compounds in cancer treatment .
  • Anti-inflammatory Properties :
    • Pyrazole derivatives are also noted for their anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo, suggesting that this compound may possess similar properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

StudyFindings
Boulkeroua et al. (2021)Identified structural features that enhance the inhibitory activity against CDK2 and CDK9. The presence of pyridine moieties was linked to improved selectivity and potency .
MDPI Review (2022)Discussed the synthesis and biomedical applications of pyrazolo[3,4-b]pyridines, emphasizing their role as scaffolds for drug development targeting various diseases .
Pharmacological Review (2021)Summarized recent advances in understanding the bioactivity of pyrazole derivatives, noting their potential in synthetic lethality approaches in cancer therapy .

Q & A

Q. What are the common synthetic routes for 3,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-4-amine?

The synthesis typically involves alkylation or substitution reactions using pyrazole precursors. For example, upstream raw materials like acetylacetone ( ) can serve as starting points for pyrazole ring formation. A method analogous to the synthesis of structurally similar compounds involves S-alkylation in alkaline media (e.g., using pyridin-4-ylmethyl halides) to introduce the pyridinylmethyl group (). Post-synthesis, purification via column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization ensures high purity .

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and molecular connectivity. For instance, pyridinyl protons appear as distinct signals near δ 8.5–7.5 ppm, while pyrazole methyl groups resonate at δ 2.1–2.5 ppm ( ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 215 [M+H]+^+ for similar pyrazole derivatives) ( ).
  • Elemental Analysis : Confirms empirical formula accuracy (e.g., C11_{11}H14_{14}N4_{4}) .

Q. What are the key physicochemical properties affecting experimental handling?

  • Solubility : The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but poorly soluble in water, necessitating solvent optimization for reactions ( ).
  • Stability : Storage at 2–8°C in sealed, dry conditions prevents degradation ( ).
  • Thermal Properties : Predicted melting points (204–205°C) and boiling points (300.7±37.0°C) guide reaction temperature limits ( ).

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1P\overline{1}) with unit cell parameters a=8.5088a=8.5088 Å, b=9.8797b=9.8797 Å, c=10.4264c=10.4264 Å have been used for analogous pyrazole derivatives (). Software like Mercury ( ) visualizes electron density maps and hydrogen-bonding networks, while SHELXL ( ) refines structural models against diffraction data .

Q. What methodologies resolve discrepancies in spectroscopic data?

Contradictions in NMR or MS data can arise from tautomerism or impurities. Cross-validation strategies include:

  • Variable Temperature NMR : Detects dynamic processes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures.
  • 2D NMR Techniques : HSQC and HMBC correlate 1^1H and 13^13C signals to confirm assignments ().
  • X-ray Crystallography : Provides unambiguous structural confirmation ().

Q. How to design stability studies under varying conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) monitors decomposition temperatures (e.g., 216–299°C for pyrazole salts) ( ).
  • Photostability : Expose samples to UV light (e.g., 254 nm) and track degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) and analyze by LC-MS for byproduct formation .

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